N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a quinoxaline moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the reaction of 2-chloroquinoxaline with piperidine-3-carboxamide under basic conditions to form the quinoxaline-piperidine core. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in pharmaceuticals for their psychoactive and analgesic effects.
Methoxyphenyl derivatives: Commonly found in various drugs and natural products with diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of activities.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential therapeutic effects make it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)13-24-22(27)17-5-4-12-26(15-17)21-14-23-19-6-2-3-7-20(19)25-21/h2-3,6-11,14,17H,4-5,12-13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENMMDWLMONEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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